2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5F4NO. It is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone typically involves the reaction of 5-fluoropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl ring, where nucleophiles such as amines or thiols replace the fluorine atom, resulting in the formation of substituted pyridines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but with the fluorine atom at a different position on the pyridine ring.
1-(5-Fluoro-2-pyridinyl)ethanone:
The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluoropyridinyl groups, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDJZMUPMYVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737965 | |
Record name | 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-44-9 | |
Record name | 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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